1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the anthracenedione family, characterized by its anthracene backbone with multiple amino and fluorophenoxy substituents. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino and fluorophenoxy groups. Common synthetic routes include:
Nitration and Reduction: The anthracene-9,10-dione core is first nitrated to introduce nitro groups at specific positions. These nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Nucleophilic Substitution: The introduction of fluorophenoxy groups is achieved through nucleophilic substitution reactions. This involves reacting the amino-substituted anthracenedione with fluorophenol derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: The fluorophenoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include nitroso, nitro, hydroxy, and substituted derivatives of the original compound.
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione stands out due to the presence of fluorophenoxy groups, which impart unique electronic and steric properties
Properties
CAS No. |
88600-11-7 |
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Molecular Formula |
C26H18F2N4O4 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18F2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)25(33)20-16(30)10-18(24(32)22(20)26(19)34)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |
InChI Key |
IGBHHBNKUPTIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=CC=C5)F)N)N |
Origin of Product |
United States |
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